

A Technical Guide to the Research Applications of Substituted Benzophenones

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *3-Chloro-3'-methylbenzophenone*

CAS No.: 71372-41-3

Cat. No.: B1598115

[Get Quote](#)

Executive Summary

The benzophenone scaffold, a simple diaryl ketone, represents one of the most versatile and ubiquitous structures in modern chemistry.^{[1][2][3]} Its true potential, however, is unlocked through the strategic substitution of its aromatic rings. This guide provides an in-depth exploration of the core principles, synthesis, and diverse research applications of substituted benzophenones. We will delve into their critical roles as photoinitiators, medicinal pharmacophores, and indispensable tools for chemical biology, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The narrative will move from fundamental photochemistry to advanced applications, underscoring the causality behind experimental choices and providing a robust framework for innovation.

Part 1: The Benzophenone Core: Foundational Chemistry & Synthesis

The Photochemical Engine: Intersystem Crossing and Reactivity

The utility of most benzophenone applications hinges on its unique photophysical behavior. Upon absorption of ultraviolet (UV) light (typically ~350 nm), the benzophenone molecule is promoted from its ground state (S_0) to an excited singlet state (S_1).^[4] What makes benzophenone exceptional is its highly efficient intersystem crossing (ISC) to a longer-lived triplet state (T_1).^{[4][5][6]} This triplet state is a diradical, capable of abstracting hydrogen atoms from adjacent molecules, particularly from C-H bonds.^{[7][8]} This hydrogen abstraction initiates a cascade of radical reactions, forming the mechanistic basis for its use as a photoinitiator and a photoaffinity labeling agent.^{[7][8][9]}

The efficiency and pathway of this ISC process have been a subject of deep study, with evidence suggesting the involvement of an intermediate $T_2(\pi,\pi)$ state that facilitates the transition to the reactive $T_1(n,\pi)$ state.^[10] This nuanced understanding is critical for designing benzophenone derivatives with tailored photochemical properties.

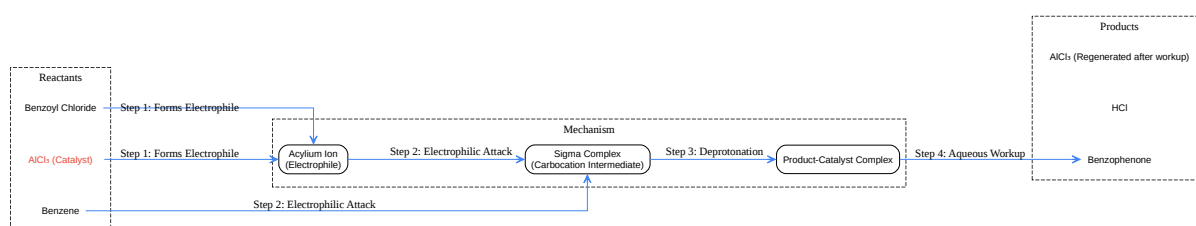
Core Synthesis: The Friedel-Crafts Acylation

The most fundamental and widely used method for synthesizing the benzophenone scaffold is the Friedel-Crafts acylation.^{[11][12][13]} This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride ($AlCl_3$).^{[11][14]}

Mechanism Overview:

- **Generation of the Acylium Ion:** The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic and resonance-stabilized acylium ion.^[11]
- **Electrophilic Attack:** The π -electron system of the aromatic ring (e.g., benzene) attacks the acylium ion, forming a carbocation intermediate known as a sigma complex.^[11]
- **Regeneration of Aromaticity:** A weak base, such as the $AlCl_4^-$ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the benzophenone product.^{[11][14]}

Because the resulting ketone product is a moderate Lewis base, it forms a complex with the AlCl_3 catalyst. Therefore, a stoichiometric amount of the catalyst is required, which is then quenched during aqueous workup to release the final product.[14]



[Click to download full resolution via product page](#)

Caption: Mechanism of Friedel-Crafts Acylation for Benzophenone Synthesis.

Protocol: General Synthesis of a Substituted Benzophenone

This protocol describes a general procedure for the synthesis of a substituted benzophenone via Friedel-Crafts acylation.

Materials:

- Substituted Benzoyl Chloride (1.0 eq)
- Substituted Benzene (e.g., Anisole) (1.2 eq)

- Anhydrous Aluminum Chloride (AlCl_3) (1.1 eq)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric Acid (1 M HCl)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N_2 or Ar), add anhydrous DCM and the substituted benzene. Cool the mixture to 0°C in an ice bath.
- **Catalyst Addition:** Carefully add anhydrous AlCl_3 portion-wise to the stirred solution.
Causality Note: Slow, portion-wise addition is crucial to control the initial exotherm of the reaction.
- **Acyl Chloride Addition:** Add the substituted benzoyl chloride dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C .
- **Reaction Progression:** After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- **Quenching:** Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Trustworthiness Check: This step hydrolyzes the aluminum complexes and quenches the reaction. It is highly exothermic and must be performed with caution in a well-ventilated fume hood.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO_3 solution, and finally, brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure substituted benzophenone.

Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for this self-validating system.

Technique	Purpose	Expected Observations for Benzophenone Core
^1H & ^{13}C NMR	Structural Elucidation	Aromatic protons typically appear in the δ 7-8 ppm range. The carbonyl carbon ($\text{C}=\text{O}$) gives a characteristic signal in the δ 195-200 ppm region in the ^{13}C spectrum. [15]
FTIR Spectroscopy	Functional Group ID	A strong, sharp absorption band around $1650\text{-}1670\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ stretch of the diaryl ketone is a key diagnostic peak. [16] [17]
UV-Vis Spectroscopy	Electronic Transitions	Shows two characteristic absorption bands: a strong $\pi\text{-}\pi^*$ transition around 250 nm and a weaker, broad $\text{n-}\pi^*$ transition around 340-350 nm. [18] [19]
Mass Spectrometry	Molecular Weight	Provides the molecular weight of the compound, confirming the successful incorporation of substituents.

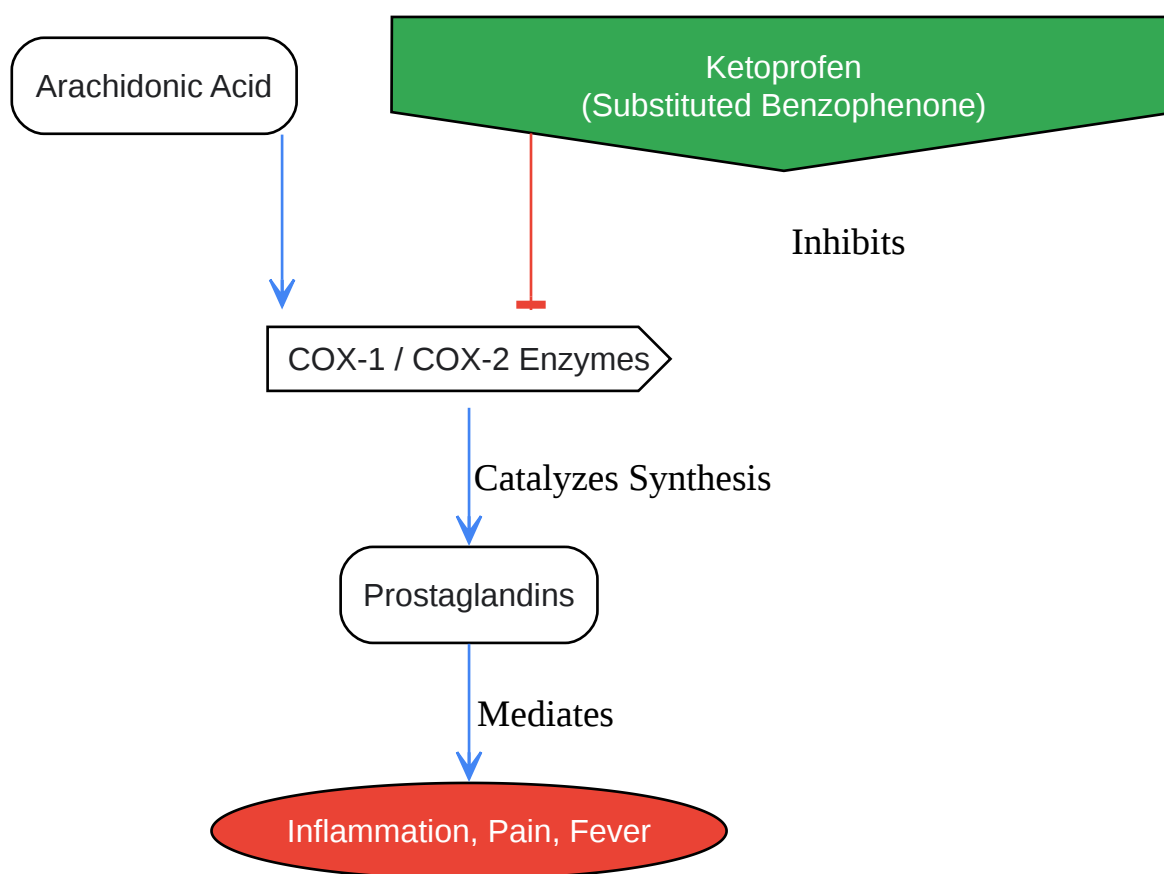
Part 2: Applications in Medicinal Chemistry & Drug Discovery

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][20]

Benzophenones as a Core Pharmacophore

The rigid, yet conformationally flexible, diaryl ketone structure allows benzophenone derivatives to present substituents in a well-defined three-dimensional space, enabling effective interactions with biological targets.

- **Anti-inflammatory Agents:** A prominent example is Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[20][21] Its primary mechanism of action is the reversible inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are critical for the synthesis of inflammatory prostaglandins.[22][23][24] The benzophenone moiety serves as the core scaffold from which the propionic acid side chain, essential for COX inhibition, is appended.[21][24]
- **Anticancer Agents:** Numerous studies have demonstrated the potent anticancer activity of substituted benzophenones.[1][20][25] Structure-activity relationship (SAR) studies have shown that substitutions, particularly with halogen atoms like fluorine and chlorine, can significantly enhance cytotoxic effects against various cancer cell lines.[1][25]



[Click to download full resolution via product page](#)

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Ketoprofen.

Photoaffinity Labeling (PAL): Identifying Molecular Targets

Perhaps the most powerful application of benzophenones in drug discovery is their use as photophores in photoaffinity labeling (PAL).[7][8][26] PAL is a technique used to identify the specific protein targets of a bioactive small molecule.[7]

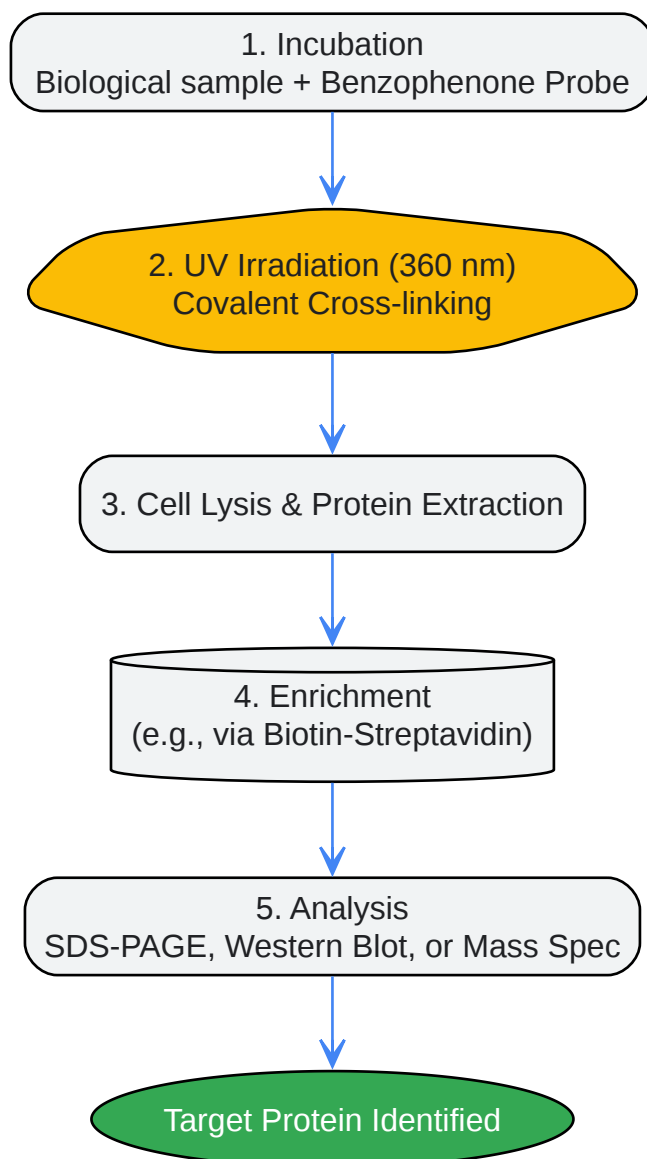
The Principle: A photoaffinity probe is created by chemically linking a benzophenone moiety to a molecule of interest (e.g., a drug candidate).[27][28] This probe is incubated with a complex biological sample (like cell lysate or intact cells) to allow it to bind non-covalently to its target protein.[7] Upon irradiation with UV light (~360 nm), the benzophenone is excited to its triplet diradical state.[7][8] This highly reactive species then abstracts a hydrogen atom from a nearby amino acid residue at the binding site, forming a stable, covalent carbon-carbon bond.[8] This

permanently "tags" the target protein, which can then be isolated and identified using techniques like mass spectrometry.^[29]

Advantages of Benzophenone in PAL:

- **Stability:** Benzophenones are chemically stable and can be handled in ambient light without degradation.^{[8][30]}
- **Activation Wavelength:** They are activated at ~350-360 nm, a wavelength that minimizes damage to biological molecules.^{[8][30]}
- **Reactivity:** The triplet diradical can insert into typically unreactive C-H and N-H bonds, making it a highly effective cross-linker even in aqueous environments.^{[7][30]}

Protocol: A General Workflow for Photoaffinity Labeling



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Photoaffinity Labeling (PAL).

Detailed Steps:

- **Probe Incubation:** Incubate live cells, cell lysate, or purified proteins with the benzophenone-containing photoaffinity probe. Causality Note: A control experiment including a competitive inhibitor should be run in parallel to validate the specificity of binding. A significant reduction in labeling in the presence of the competitor indicates specific target engagement.[7]
- **UV Cross-linking:** Irradiate the sample with UV light at 350-360 nm on ice for 10-30 minutes.

- **Sample Processing:** If using live cells, lyse the cells to release the proteins. Clarify the lysate by centrifugation.[7]
- **Click Chemistry (Optional but Recommended):** If the probe contains a "clickable" handle (like an alkyne), perform a click reaction to attach a reporter tag, such as biotin or a fluorophore. [7][27]
- **Enrichment:** Use the reporter tag to enrich the covalently labeled proteins. For a biotin tag, this involves incubation with streptavidin-coated beads.[7]
- **Analysis:** Elute the enriched proteins from the beads and separate them by SDS-PAGE. The labeled protein can be visualized by Western blotting (if an antibody is available) or excised from the gel and identified by mass spectrometry.[7][29]

Part 3: Applications in Polymer Science & Photochemistry

Photoinitiators for UV Curing

Substituted benzophenones are widely used as Type II photoinitiators in UV curing processes for inks, coatings, and adhesives.[9][31][32] In this role, the benzophenone does not generate radicals on its own. Instead, upon UV excitation, the triplet state abstracts a hydrogen atom from a co-initiator, typically a tertiary amine or an alcohol.[32] This process generates a reactive radical on the co-initiator, which then initiates the free-radical polymerization of monomers and oligomers (e.g., acrylates).[9][32] The resulting ketyl radical from the benzophenone is generally unreactive and does not terminate the polymerization.

UV Filters and Photostabilizers

Certain substituted benzophenones, most notably Oxybenzone (Benzophenone-3), are used as active ingredients in sunscreens.[33][34][35] Their chemical structure is engineered to absorb harmful UVB and short-wave UVA radiation.[33][34][36][37]

Mechanism of Protection: When a photon of UV light strikes an oxybenzone molecule, the energy excites electrons to a higher state.[34][36] The molecule then rapidly dissipates this absorbed energy harmlessly as heat, preventing the UV radiation from penetrating the skin and causing DNA damage.[33][34][36] This process involves an intramolecular hydrogen bond

between the 2-hydroxyl group and the carbonyl, which facilitates the rapid relaxation back to the ground state.[37] Oxybenzone also acts as a photostabilizer, helping to prevent the degradation of other sunscreen ingredients upon exposure to sunlight.[34][36]

Compound	Primary Application	Key Substituents	Mechanism of Action
Benzophenone	Photoinitiator	None	H-abstraction from co-initiator
Oxybenzone	Sunscreen UV Filter	2-Hydroxy, 4-Methoxy	UV absorption and energy dissipation as heat[33][34][35][36]
Ketoprofen	Anti-inflammatory Drug	3-(1-carboxyethyl)	COX-1/COX-2 enzyme inhibition[22][23][24]
BP-Photoprobe	Photoaffinity Labeling	Varies (linked to ligand)	Covalent bond formation via H-abstraction[7][8]

Conclusion

The substituted benzophenone is a testament to the power of a versatile chemical scaffold. From the industrial curing of polymers to the nuanced identification of drug targets in complex biological systems, its applications are both broad and deep. The foundation of these applications lies in its unique photochemical properties, which can be finely tuned through synthetic modification. By understanding the core principles of its synthesis, photochemistry, and reactivity, researchers can continue to leverage this remarkable molecule to drive innovation across scientific disciplines.

References

- The Science Behind Ketoprofen: Mechanism of Action and Benefits. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Sharma, S., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. *MedChemComm*, 9(8), 1246-1272.

- Garrido-Armas, M., et al. (2005). Evidence for a central mechanism of action of S-(+)-ketoprofen. *European Journal of Pharmacology*, 527(1-3), 111-118.
- What is the mechanism of Oxybenzone?. (2024). Patsnap Synapse.
- Ketoprofen. (n.d.). Wikipedia.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). RSC Publishing.
- What is the mechanism of Ketoprofen?. (2024). Patsnap Synapse.
- Ketoprofen | C16H14O3. (n.d.). PubChem.
- Oxybenzone USP: A Clinical Profile of UV Protection. (n.d.). GlobalRx.
- Application Notes: Photoaffinity Labeling Using 3,4-(Ethylenedioxy)-4'-iodobenzophenone. (n.d.). Benchchem.
- The Science of Sun Protection: How Oxybenzone (CAS 131-57-7) Works. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- What is Oxybenzone used for?. (2024). Patsnap Synapse.
- How Do Photoinitiators for UV Curing Work. (2023). Jinan Qinmu Fine Chemical Co., Ltd..
- Probing Proteomes with Benzophenone Photoprobes. (n.d.). Springer Nature Experiments.
- An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis. (n.d.). Benchchem.
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Publishing.
- Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. (2018). ResearchGate.
- T.M. Lovestead, et al. (2013). Kinetics and Mechanisms of Radical-Based Branching/Cross-Linking Reactions in Preformed Polymers Induced by Benzophenone and Bis-Benzophenone Photoinitiators. *Macromolecules*, 46(14), 5499-5510.
- Wong, S. K. (1973). Application of photo-CIDEP to the intersystem crossing study of triplet benzophenone. *The Journal of Chemical Physics*, 59(7), 3830-3831.
- Benzophenone Derivatives: A Versatile Scaffold in Drug Discovery. (n.d.). Benchchem.
- Free Radical Polymerization Initiators: The Role of Benzophenone. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- Computational determination of the dominant triplet population mechanism in photoexcited benzophenone. (2013). *Physical Chemistry Chemical Physics*.
- Han, P., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. *Organic & Biomolecular Chemistry*, 21(3), 548-552.
- Aloïse, S., et al. (2008). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. *The Journal of Physical Chemistry A*, 112(1), 224-231.
- Chen, Y. L., et al. (2022). Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation.

- Bioorganic & Medicinal Chemistry, 67, 116819.
- Prestwich, G. D., et al. (1997). Benzophenone photoprobes for phosphoinositides, peptides and drugs. *Photochemistry and Photobiology*, 65(2), 222-234.
 - Dubinsky, L., et al. (2012). Photoaffinity labeling in target- and binding-site identification. *Bioorganic & Medicinal Chemistry*, 20(2), 554-570.
 - UV Curing: Part Three; Free Radical Photoinitiators. (2016). *Polymer Innovation Blog*.
 - A Fresh Perspective on the Photophysics of Benzophenone. (2025). *Research Square*.
 - Arsu, N., et al. (2007). Photochemically masked benzophenone: Photoinitiated free radical polymerization by using benzodioxinone. *Polymer*, 48(1), 3-7.
 - Chan, W., et al. (2016). Benzophenone and its analogs bind to human glyoxalase 1. *Bioorganic & Medicinal Chemistry Letters*, 26(1), 173-177.
 - Oxybenzone. (n.d.). *Wikipedia*.
 - Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones. (2019). *ResearchGate*.
 - The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones. (n.d.). *Benchchem*.
 - Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024). *Pearson*.
 - Phalipou, S., et al. (2001). Design of benzophenone-containing photoactivatable linear vasopressin antagonists: pharmacological and photoreactive properties. *Journal of Medicinal Chemistry*, 44(21), 3476-3486.
 - LeBelle, M. J., et al. (1987). Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. *Journal of Chromatography A*, 407, 265-272.
 - How is benzophenone prepared by Friedal Craft's reaction?. (2024). *Brainly.in*.
 - Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. *Journal of the Iranian Chemical Society*, 15(8), 1835-1845.
 - Anpo, M., et al. (1999). Characteristics of the Phosphorescence Spectra of Benzophenone Adsorbed on Ti–Al Binary Oxides. *Langmuir*, 15(13), 4484-4488.
 - Friedel–Crafts reaction. (n.d.). *Wikipedia*.
 - Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. *Biochemistry*, 33(19), 5661-5673.
 - Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (2007). *Rasayan J. Chem*.
 - UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025). *ResearchGate*.
 - Spectroscopic and Synthetic Insights into Substituted Benzophenones: A Guide for Researchers. (n.d.). *Benchchem*.

- Dorman, G., et al. (2016). The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore. *Chemical Reviews*, 116(24), 15284-15398.
- Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube.
- The Photochemistry of Benzophenone. (2025). ScholarWorks@BGSU.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Computational determination of the dominant triplet population mechanism in photoexcited benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [[pearson.com](https://www.pearson.com/)]
- 13. brainly.in [brainly.in]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- [17. asianpubs.org](http://17.asianpubs.org) [asianpubs.org]
- [18. pubs.acs.org](http://18.pubs.acs.org) [pubs.acs.org]
- [19. researchgate.net](http://19.researchgate.net) [researchgate.net]
- [20. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances \(RSC Publishing\) DOI:10.1039/D4RA02797C](https://pubs.rsc.org) [pubs.rsc.org]
- [21. Ketoprofen - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [22. nbinno.com](http://22.nbinno.com) [nbinno.com]
- [23. What is the mechanism of Ketoprofen?](http://synapse.patsnap.com) [synapse.patsnap.com]
- [24. Ketoprofen | C16H14O3 | CID 3825 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- [25. pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- [26. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments](https://experiments.springernature.com) [experiments.springernature.com]
- [27. Design and synthesis of a clickable, photoreactive amino acid p -\(4-\(but-3-yn-1-yl\)benzoyl\)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances \(RSC Publishing\) DOI:10.1039/D2RA07248C](https://pubs.rsc.org) [pubs.rsc.org]
- [28. Benzophenone photoprobes for phosphoinositides, peptides and drugs - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [29. Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [30. Benzophenone photophores in biochemistry - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [31. How Do Photoinitiators for UV Curing Work](http://qinmuchem.com) [qinmuchem.com]
- [32. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog](http://polymerinnovationblog.com) [polymerinnovationblog.com]
- [33. Articles](http://globalrx.com) [globalrx.com]
- [34. nbinno.com](http://34.nbinno.com) [nbinno.com]
- [35. What is Oxybenzone used for?](http://synapse.patsnap.com) [synapse.patsnap.com]
- [36. What is the mechanism of Oxybenzone?](http://synapse.patsnap.com) [synapse.patsnap.com]
- [37. Oxybenzone - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Research Applications of Substituted Benzophenones]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b1598115/docs#a-technical-guide-to-the-research-applications-of-substituted-benzophenones\]](https://www.benchchem.com/product/b1598115/docs#a-technical-guide-to-the-research-applications-of-substituted-benzophenones)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)